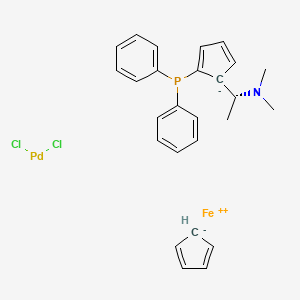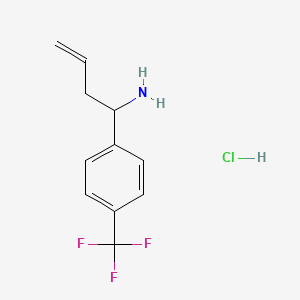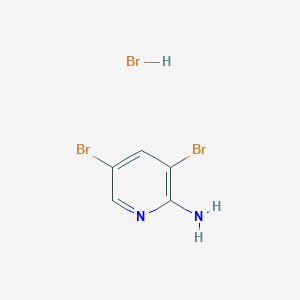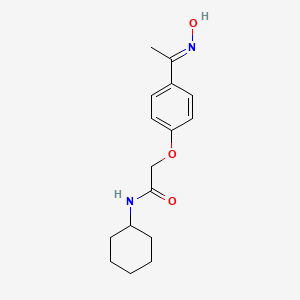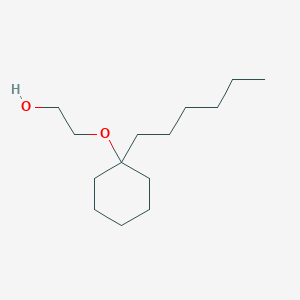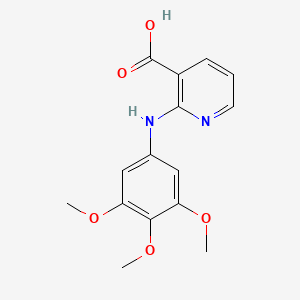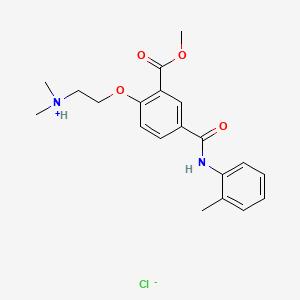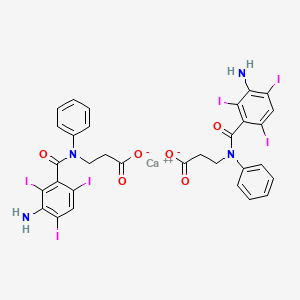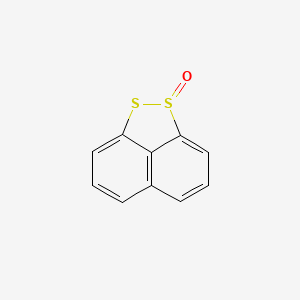![molecular formula C9H10N2O B13756376 1-(1H-Benzo[d]imidazol-1-yl)ethanol](/img/structure/B13756376.png)
1-(1H-Benzo[d]imidazol-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole-1-methanol,alpha-methyl-(9CI) is a chemical compound with the molecular formula C9H10N2O. It belongs to the benzimidazole class of compounds, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-1-methanol,alpha-methyl-(9CI) typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different applications.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar cyclization methods. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Benzimidazole-1-methanol,alpha-methyl-(9CI) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
1H-Benzimidazole-1-methanol,alpha-methyl-(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in cancer therapy and as an antiparasitic agent.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole-1-methanol,alpha-methyl-(9CI) involves its interaction with specific molecular targets and pathways. For example, benzimidazole derivatives are known to bind to tubulin, a vital part of the cytoskeleton and mitotic spindle, leading to the disruption of cell division in parasitic nematodes . This selective binding and depolymerization of tubulin make benzimidazoles effective antiparasitic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound of 1H-Benzimidazole-1-methanol,alpha-methyl-(9CI), known for its broad range of biological activities.
1H-Imidazole: Another heterocyclic compound with similar structural features and diverse applications.
2-Substituted Benzimidazoles: Compounds with various substitutions at the 2-position, often investigated for their anticancer properties.
Uniqueness
1H-Benzimidazole-1-methanol,alpha-methyl-(9CI) is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its alpha-methyl group and methanol moiety contribute to its unique properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C9H10N2O |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
1-(benzimidazol-1-yl)ethanol |
InChI |
InChI=1S/C9H10N2O/c1-7(12)11-6-10-8-4-2-3-5-9(8)11/h2-7,12H,1H3 |
Clé InChI |
IDBKSROOXUIRLH-UHFFFAOYSA-N |
SMILES canonique |
CC(N1C=NC2=CC=CC=C21)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


